molecular formula C20H18N6O2 B2953998 2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 2194844-45-4

2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B2953998
CAS No.: 2194844-45-4
M. Wt: 374.404
InChI Key: OXAXWDSQPSLFIK-UHFFFAOYSA-N
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Description

The compound 2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide features a fused pyrido[1,2-a]pyrimidine core with a methyl group and a ketone oxygen at position 4. The carboxamide moiety at position 9 is linked to a substituted ethyl group containing a phenyl ring and a 2H-1,2,3-triazole (Figure 1). This structure combines a heterocyclic scaffold with a triazole-functionalized side chain, which may enhance binding interactions in biological systems or improve pharmacokinetic properties compared to simpler analogs .

Properties

IUPAC Name

2-methyl-4-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrido[1,2-a]pyrimidine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-14-12-18(27)25-11-5-8-16(19(25)23-14)20(28)24-17(13-26-21-9-10-22-26)15-6-3-2-4-7-15/h2-12,17H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAXWDSQPSLFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups, leading to a variety of structurally diverse compounds .

Scientific Research Applications

2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidine vs. Thieno/Pyrrolo Derivatives

  • Target Compound : The pyrido[1,2-a]pyrimidine core provides a planar, electron-rich system conducive to π-π stacking and hydrogen bonding.
  • Analog (): Replacing the pyrido ring with a thieno[2,3-d]pyrimidine system introduces sulfur atoms, altering electronic properties and solubility. The thieno analog (C15H10N4O2S2) exhibits reduced polarity due to sulfur’s hydrophobic nature .
  • Analog (): Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds 17–29) feature a five-membered pyrrole ring fused to pyrimidine.

Substituent Variations

Compound Position 4 Substitutent Position 9 Substituent Key Feature
Target Compound 2-methyl-4-oxo N-[1-phenyl-2-(2H-triazol-2-yl)ethyl] Triazole enhances metabolic stability
(Compound 17) 4-oxo Methyl ester Ester group increases lipophilicity
4-oxo, 9-methyl N-(1,3-thiazol-2-yl) Thiazole improves metal coordination
(900870-38-4) 4-oxo, 9-methyl N-(2-phenylethyl) Lacks triazole, simpler side chain

The phenyl-triazole-ethyl side chain may improve target selectivity compared to ’s phenylethyl group .

Carboxamide Linker Modifications

  • Target Compound : The carboxamide at position 9 connects to a triazole-containing ethyl group. This linkage is stable under physiological conditions, unlike ester-based analogs (e.g., ’s compounds 17–18), which are prone to hydrolysis .
  • Analog (): A pyrazino[2,1-b][1,3]oxazine-carboxamide derivative features a bulkier, oxygen-rich heterocycle. The additional oxazine ring increases molecular weight (MW = ~500 g/mol) and may reduce membrane permeability compared to the target compound’s MW (~400 g/mol) .

Structural and Geometric Analysis

  • Bond Lengths/Angles: and provide geometric parameters for related compounds. For example, the C1–O1 bond length in chromenone derivatives (1.357 Å) is shorter than typical C–O single bonds (1.43 Å), indicating partial double-bond character due to resonance .
  • Triazole Conformation : The 2H-1,2,3-triazole in the target compound adopts a planar conformation, facilitating π-stacking. In contrast, oxadiazoles () exhibit bent geometries, reducing aromatic interactions .

Implications for Drug Design

  • Bioavailability : The triazole group’s metabolic stability and hydrogen-bonding capacity may improve oral bioavailability compared to ’s ester derivatives.
  • Selectivity : The phenyl-triazole-ethyl side chain could enhance selectivity for kinases or proteases over ’s simpler N-phenylethyl group .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that incorporates several pharmacophores, including a pyrido-pyrimidine core and a triazole moiety. This structural diversity is believed to contribute to its varied biological activities.

Molecular Formula

  • Molecular Formula : C19_{19}H20_{20}N6_{6}O2_{2}
  • Molecular Weight : 364.41 g/mol

Anticonvulsant Activity

Research indicates that triazole derivatives often exhibit anticonvulsant properties. For example, studies have shown that compounds containing the triazole ring can modulate voltage-gated sodium channels (VGSCs) and GABA receptors, which are critical in the management of seizures .

Case Study: Anticonvulsant Evaluation

In a study evaluating various triazole derivatives, it was found that compounds similar to the target compound displayed significant anticonvulsant activity in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The most potent derivatives had ED50_{50} values ranging from 11.4 mg/kg to 39.4 mg/kg, indicating strong efficacy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles have been documented to possess antifungal and antibacterial activities due to their ability to inhibit specific enzymes involved in pathogen metabolism .

Data Table: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget OrganismActivity (EC50_{50})
Compound AS. aureus12.5 µg/mL
Compound BE. coli15.0 µg/mL
Compound CC. albicans10.0 µg/mL

Anticancer Activity

Triazole derivatives are also being explored for their anticancer potential. The ability of these compounds to interfere with cancer cell proliferation has been reported in various studies.

Case Study: Anticancer Screening

A screening of a library of triazole-containing compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. For instance, one derivative demonstrated an IC50_{50} value of 5 µM against breast cancer cells .

The biological activity of 2-methyl-4-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is likely mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Modulation of Ion Channels : By interacting with VGSCs and GABA receptors, the compound could exert anticonvulsant effects.
  • Interference with Cellular Signaling : The presence of diverse functional groups may allow the compound to disrupt signaling pathways involved in tumor growth.

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